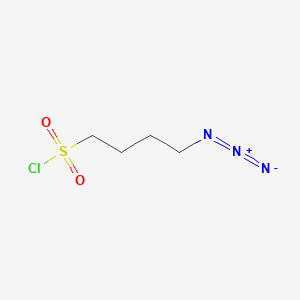

4-Azidobutane-1-sulfonyl chloride

Description

Contextualization of Bifunctional Reagents in Contemporary Organic Synthesis

Bifunctional reagents, also known as crosslinkers, are molecules that possess two or more reactive ends, enabling them to chemically link specific functional groups on other molecules. thermofisher.com These reagents are fundamental in modern organic synthesis and related disciplines for constructing complex molecular architectures and studying molecular interactions. scbt.com They are broadly classified into two main categories: homobifunctional and heterobifunctional crosslinkers. Homobifunctional reagents have identical reactive groups at each end, which are used to connect molecules with like functional groups, often in a single-step process. thermofisher.comsigmaaldrich.com

Heterobifunctional crosslinkers, on the other hand, feature two different reactive groups. thermofisher.comscbt.com This distinction is crucial as it allows for controlled, stepwise reactions. One functional group can react with a target molecule, and after purification, the second, different functional group can react with another molecule. This sequential approach minimizes undesirable self-conjugation or polymerization. thermofisher.com The utility of these reagents is vast, ranging from elucidating the structure of complex protein assemblies to creating antibody-drug conjugates and developing advanced biomaterials and biosensors. scbt.comnih.govnih.gov The spacer arm, the part of the crosslinker that separates the reactive ends, also plays a critical role, influencing the distance between the conjugated molecules. thermofisher.com

Significance of Azide (B81097) and Sulfonyl Chloride Functionalities in Chemical Transformations

The power of 4-Azidobutane-1-sulfonyl chloride lies in the distinct and highly useful reactivity of its two functional groups: the azide and the sulfonyl chloride.

The azide group (-N₃) is renowned for its stability and bioorthogonality, meaning it is largely unreactive with most biological molecules and aqueous environments. mdpi.comsigmaaldrich.com This inertness makes it an ideal chemical handle for use in complex biological systems. mdpi.com The azide's most prominent role is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.compcbiochemres.com This reaction is highly efficient and specific, forming a stable triazole linkage between an azide and an alkyne. pcbiochemres.comacs.org The development of click chemistry has revolutionized bioconjugation, allowing for the precise labeling and ligation of biomolecules like proteins and nucleic acids. acs.orgnobelprize.org

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile. fiveable.me The sulfur atom is susceptible to nucleophilic attack because the chlorine atom is an excellent leaving group, and the sulfonyl group is strongly electron-withdrawing. fiveable.melibretexts.org This high reactivity allows sulfonyl chlorides to readily react with a wide array of nucleophiles, most notably amines and alcohols. wikipedia.orgmolport.com The reaction with primary or secondary amines yields stable sulfonamides, while the reaction with alcohols produces sulfonate esters. wikipedia.orgmolport.com These reactions are fundamental in organic synthesis and are widely used in the preparation of pharmaceuticals and other functional materials. magtech.com.cncbijournal.com

Scope and Research Relevance of this compound in Academic Inquiry

This compound emerges as a significant research tool precisely because it is a heterobifunctional reagent. It provides chemists with a molecular linker capable of participating in two distinct, high-yielding, and orthogonal reaction pathways.

The sulfonyl chloride end can be used to react with a primary or secondary amine on a target molecule, forming a robust sulfonamide bond. Subsequently, the azide end can be utilized in a click reaction to attach a second molecule containing an alkyne group. This dual capability allows for the precise and covalent linking of two different molecular entities that might not otherwise be easily joined.

Its research relevance is prominent in fields like chemical biology and materials science, where the controlled assembly of molecular components is paramount. For instance, it could be used to tether a small-molecule probe (via the azide) to a specific protein residue (via the sulfonyl chloride's reaction with a lysine (B10760008) amine) to study protein function. The aliphatic four-carbon chain provides a flexible spacer between the two functionalities.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1839621-78-1 | aablocks.comsigmaaldrich.com |

| Molecular Formula | C₄H₈ClN₃O₂S | aablocks.comchemsrc.com |

| Molecular Weight | 197.64 g/mol | aablocks.com |

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Reactive Partner | Reaction Type | Product |

|---|---|---|---|

| Azide (-N₃) | Alkyne (-C≡CH) | Azide-Alkyne Cycloaddition (Click Chemistry) | Triazole |

| Sulfonyl Chloride (-SO₂Cl) | Primary/Secondary Amine (-NH₂, -NHR) | Nucleophilic Acyl Substitution | Sulfonamide |

| Sulfonyl Chloride (-SO₂Cl) | Alcohol (-OH) | Nucleophilic Acyl Substitution | Sulfonate Ester |

Structure

3D Structure

Properties

IUPAC Name |

4-azidobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN3O2S/c5-11(9,10)4-2-1-3-7-8-6/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFESLQIEVUOARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 4 Azidobutane 1 Sulfonyl Chloride

Reaction Modalities of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophilic site and serves as an excellent leaving group, facilitating a variety of transformations. Its reactions can be broadly categorized into nucleophilic substitutions at the sulfur center and radical-mediated pathways.

The primary mode of reactivity for sulfonyl chlorides is nucleophilic substitution, where a nucleophile attacks the electron-deficient sulfur atom, displacing the chloride ion. mdpi.com This reaction proceeds via a tetrahedral intermediate and is a fundamental method for forming sulfonamides, sulfonate esters, and sulfones. libretexts.orgubc.ca The mechanism can be described as either a concerted Sₙ2-like process or a two-step addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.gov

The reaction of 4-azidobutane-1-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of the corresponding sulfonamides. ekb.eglibretexts.org This reaction, often called sulfonylation, typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilic amine attacks the electrophilic sulfur atom, leading to the formation of a new sulfur-nitrogen bond. organic-chemistry.org The azide (B81097) functionality is stable under these conditions, yielding a bifunctional product that contains both a sulfonamide linkage and a terminal azide.

The general reaction is as follows:

N₃-(CH₂)₄-SO₂Cl + R¹R²NH → N₃-(CH₂)₄-SO₂NR¹R² + HCl

Table 1: Representative Sulfonamide Formation Reactions This table presents generalized examples of sulfonylation reactions analogous to those expected for this compound.

| Amine Reactant | Base | Product Type | Typical Yield |

|---|---|---|---|

| Aniline | Pyridine | N-Aryl Sulfonamide | High |

| Diethylamine | Triethylamine | N,N-Dialkyl Sulfonamide | Good to Excellent |

| Benzylamine | Pyridine | N-Alkyl Sulfonamide | High |

Nucleophilic Substitution Reactions at the Sulfur Center

Formation of Sulfones with Organometallic Reagents (e.g., organozinc)sigmaaldrich.com

Sulfones can be synthesized by the reaction of sulfonyl chlorides with organometallic reagents. Organozinc reagents are particularly effective for this transformation, often in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI). rsc.orgresearchgate.net In this reaction, the organozinc compound provides a nucleophilic carbon source that attacks the sulfur center of the sulfonyl chloride, displacing the chloride and forming a carbon-sulfur bond. This method allows for the creation of alkyl or aryl sulfones. The reaction of this compound with an organozinc reagent would yield an azido-substituted sulfone, a valuable intermediate for further functionalization.

The general reaction proceeds as:

N₃-(CH₂)₄-SO₂Cl + R-ZnX --(CuI catalyst)--> N₃-(CH₂)₄-SO₂-R + ZnXCl

Table 2: Examples of Sulfone Formation Using Organozinc Reagents This table shows generalized examples of sulfone synthesis from sulfonyl chlorides, illustrating the expected reactivity of this compound.

| Organozinc Reagent (R-ZnX) | Catalyst | Product Type |

|---|---|---|

| Phenylzinc bromide | CuI | Aryl Alkyl Sulfone |

| Ethylzinc chloride | Cu(MeCN)₄BF₄ | Dialkyl Sulfone |

| Benzylzinc chloride | CuI | Benzyl Alkyl Sulfone |

Reactions with Hydroxide (B78521) and Other Oxygen Nucleophileskau.edu.sa

Sulfonyl chlorides readily react with oxygen-based nucleophiles. Hydrolysis with water or an aqueous base like sodium hydroxide leads to the formation of the corresponding sulfonic acid or its salt. kau.edu.sa This reaction underscores the moisture sensitivity of sulfonyl chlorides. Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. ubc.ca For this compound, these reactions would produce 4-azidobutane-1-sulfonic acid and alkyl 4-azidobutane-1-sulfonates, respectively.

Table 3: Reactions with Oxygen Nucleophiles This table outlines the expected products from the reaction of this compound with common oxygen nucleophiles.

| Nucleophile | Base (if needed) | Product |

|---|---|---|

| Water (H₂O) | None / NaOH | 4-Azidobutane-1-sulfonic acid |

| Ethanol (CH₃CH₂OH) | Pyridine | Ethyl 4-azidobutane-1-sulfonate |

Radical Reaction Pathways of Sulfonyl Chloridesmagtech.com.cn

Beyond their role as electrophiles in nucleophilic substitutions, sulfonyl chlorides can participate in radical reactions. libretexts.org These transformations are often initiated by transition metals, light, or radical initiators and involve the homolytic cleavage of the S-Cl or C-S bond.

A significant radical pathway for sulfonyl chlorides is desulfonylative coupling, where the entire sulfonyl group (-SO₂) is extruded as sulfur dioxide gas. nih.gov These reactions typically occur under reductive conditions, often catalyzed by transition metals like palladium or nickel, and result in the formation of a new carbon-carbon or carbon-heteroatom bond. chemrxiv.org The reaction is believed to proceed through the formation of a sulfonyl radical, which then loses SO₂ to generate a carbon-centered radical. This radical can then engage in various coupling processes. In the context of this compound, a desulfonylative coupling with an aryl halide, for example, could potentially form an aryl-substituted azidobutane. This pathway represents a complete divergence from the typical reactivity, as the sulfur atom is not incorporated into the final product. researchgate.net

Table 4: Generalized Desulfonylative Cross-Coupling Reaction This table illustrates the concept of desulfonylative coupling, a potential but less common pathway for sulfonyl chlorides like this compound.

| Coupling Partner | Catalyst System | Product Type |

|---|---|---|

| Aryl Bromide | Ni(II) / Reductant | Aryl-Substituted Alkane |

| Alkene | Pd(0) or Photocatalyst | Alkylated Alkene |

Addition to Unsaturated Systems (Alkenes, Alkynes)

The sulfonyl chloride group in this compound can participate in addition reactions with unsaturated systems like alkenes and alkynes. These reactions, often proceeding through radical or transition-metal-catalyzed pathways, lead to the formation of various organosulfur compounds. magtech.com.cn

The addition of sulfonyl chlorides to alkenes and alkynes can result in chlorosulfonylation, where both the sulfonyl group and the chlorine atom add across the multiple bond. magtech.com.cn This process can be catalyzed by various transition metals, such as copper or iron. nih.gov For instance, the copper-catalyzed chlorosulfonylation of terminal alkynes with sulfonyl chlorides yields β-chlorovinyl sulfones. nih.gov The reaction mechanism is proposed to involve the formation of a sulfonyl radical, which adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped by a chlorine source to give the final product. nih.gov

In the context of this compound, the azide functionality would likely be retained during these transformations, provided that the reaction conditions are compatible. This would allow for the synthesis of molecules containing both a sulfonyl group and an azide moiety, which can be further functionalized.

The table below summarizes the general types of addition reactions sulfonyl chlorides undergo with unsaturated systems.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Chlorosulfonylation | Alkene/Alkyne | Transition Metal (e.g., Cu, Fe) | β-chlorosulfone |

| Radical Addition | Alkene/Alkyne | Radical Initiator | Sulfonylated product |

Ionic Reactions of Sulfonyl Chlorides

Sulfonyl chlorides, including this compound, are electrophilic at the sulfur atom and can undergo ionic reactions with nucleophiles. sioc-journal.cn A common reaction is the sulfonylation of alcohols and amines. In the presence of a base, such as pyridine, sulfonyl chlorides react with alcohols to form sulfonate esters. ubc.ca This reaction proceeds through the formation of a sulfonylpyridinium intermediate, which is more reactive than the sulfonyl chloride itself. ubc.ca

Similarly, sulfonyl chlorides react with primary and secondary amines to yield sulfonamides. These reactions are fundamental in organic synthesis and are used to introduce the sulfonyl group into a wide range of molecules. nih.gov The azide group in this compound is generally stable under these conditions, allowing for the synthesis of azido-substituted sulfonate esters and sulfonamides.

A plausible mechanistic pathway for the reaction of a sulfonyl chloride with an alcohol in the presence of pyridine involves the initial formation of a sulfonylpyridinium salt. nih.gov This salt is then attacked by the alcohol nucleophile, leading to the formation of the sulfonate ester and regeneration of the pyridine catalyst. nih.gov

Photocatalytically Driven Transformations

Photocatalysis has emerged as a powerful tool for organic synthesis, and sulfonyl chlorides can participate in various photocatalytically driven transformations. mpg.de Visible-light-mediated photoredox catalysis can be used to generate sulfonyl radicals from sulfonyl chlorides. nih.gov These radicals can then engage in a variety of reactions, including addition to unsaturated systems and cross-coupling reactions.

For example, the use of a photoredox catalyst can facilitate the chlorosulfonylation of alkenes and alkynes under mild conditions. nih.gov This approach avoids the need for high temperatures or harsh reagents often required in traditional methods. The mechanism typically involves the photoexcited catalyst reducing the sulfonyl chloride to generate a sulfonyl radical and a chloride anion. The sulfonyl radical then adds to the unsaturated bond, and the resulting radical intermediate is oxidized by the catalyst to a carbocation, which is then trapped by the chloride anion.

While specific studies on the photocatalytic reactions of this compound are not prevalent, the general principles of photocatalysis suggest that this compound could be a substrate for such transformations, enabling the synthesis of complex molecules under green and sustainable conditions.

Reaction Pathways of the Azide Group

The azide functional group in this compound is a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions.

Click Chemistry Reactions

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgscripps.edutcichemicals.com The azide-alkyne cycloaddition is a cornerstone of click chemistry. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgscripps.edumdpi.combeilstein-journals.orgnih.gov This reaction is widely used in various fields, including drug discovery, materials science, and bioconjugation. scripps.edumdpi.comnih.gov

The reaction is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. organic-chemistry.orgbeilstein-journals.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. beilstein-journals.orgnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org

In the context of this compound, the azide group can readily participate in CuAAC reactions with various terminal alkynes. This allows for the modular synthesis of a diverse library of 1,2,3-triazole-containing sulfonamides and sulfonate esters. For instance, reacting this compound with an alkyne-functionalized molecule would yield a product with a triazole linker. google.com The sulfonyl chloride moiety can then be further reacted with nucleophiles.

The table below summarizes key features of the CuAAC reaction.

| Feature | Description |

| Reactants | Terminal alkyne, Azide |

| Catalyst | Copper(I) salt (e.g., CuI, CuSO₄/sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild (often room temperature in aqueous or organic solvents) |

| Functional Group Tolerance | High |

The reaction of sulfonyl azides with terminal alkynes under copper catalysis can sometimes lead to the formation of N-sulfonyl ketenimines as intermediates, which can then be trapped by nucleophiles. nih.govelsevierpure.commdpi.comscience.gov However, by controlling the reaction conditions, such as temperature and the choice of ligand, the formation of the desired N-sulfonyl-1,2,3-triazole can be favored. elsevierpure.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of click chemistry that does not require a metal catalyst. magtech.com.cnnih.gov This makes it particularly suitable for applications in biological systems where the toxicity of copper is a concern. magtech.com.cn The reaction relies on the use of a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts rapidly with an azide to form a triazole. magtech.com.cn

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn Various strained cyclooctynes have been developed with optimized reactivity and stability. magtech.com.cn The reaction is bioorthogonal, meaning it can proceed in the presence of biological macromolecules without interfering with their function. nih.gov

This compound can be used in SPAAC reactions to conjugate the sulfonyl chloride moiety to molecules functionalized with a strained alkyne. This provides a powerful tool for bioconjugation and the synthesis of complex molecular architectures. For example, a biomolecule modified with a cyclooctyne could be labeled with a reporter group by reacting it with an azide-containing probe derived from this compound. nih.gov The rate of SPAAC can be influenced by secondary interactions within the reactants. rsc.org

The table below compares key aspects of CuAAC and SPAAC.

| Feature | CuAAC | SPAAC |

| Catalyst | Copper(I) | None (metal-free) |

| Alkyne | Terminal | Strained Cycloalkyne |

| Biocompatibility | Limited by copper toxicity | High (bioorthogonal) |

| Reaction Rate | Generally fast | Can be very fast, dependent on cycloalkyne strain |

| Applications | Broad, including materials science and organic synthesis | Primarily bioconjugation and labeling in living systems |

Dual Reactivity and Tandem Transformations

The presence of two distinct reactive functional groups—the sulfonyl chloride and the alkyl azide—in this compound allows for orthogonal reactivity. This means that each group can be reacted selectively under different conditions without interfering with the other, enabling sequential functionalization of a target molecule.

The sulfonyl chloride group readily reacts with nucleophiles such as amines to form sulfonamides. This reaction is typically robust and proceeds under standard conditions. In contrast, the azide group is stable under these conditions but can participate in a different set of highly specific reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the sulfo-click reaction. nih.govorganic-chemistry.org

A prime example of this strategy is the dual labeling of nucleosides. nih.gov A molecule containing two different azide groups can be functionalized in a one-pot reaction through a sulfo-click/CuAAC cascade. One azide, part of a sulfonyl azide moiety, reacts with a thioacid, while a second, simple alkyl azide, reacts with an alkyne via CuAAC. nih.gov This demonstrates the power of using orthogonal "click" reactions for creating complex, dually-functionalized structures. Similarly, the sulfonyl chloride of this compound could first be reacted with a biomolecule containing an amine, and the still-intact azide could then be used for subsequent "clicking" with an alkyne-tagged molecule or probe.

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all under the same reaction conditions. wikipedia.orgbeilstein-journals.org Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. beilstein-journals.orgrsc.org

The dual functionality of this compound makes it an ideal candidate for designing such complex transformations. For example, a multicomponent reaction could be envisioned where the sulfonyl chloride first reacts with an amine, which is one of multiple components in the pot. The resulting sulfonamide, still bearing the terminal azide, could then undergo an intramolecular or intermolecular reaction, such as a cycloaddition, with another component in the mixture. nih.gov

While specific cascade reactions employing this compound are not detailed in the provided search results, the principles of cascade design are well-established. wikipedia.orgbeilstein-journals.org For instance, a one-pot, four-component synthesis of N-sulfonyl formamidines has been developed starting from sulfonyl chlorides, sodium azide, an amine, and an ester, demonstrating that the functionalities present in and used to synthesize the title compound are amenable to MCRs. nih.gov The potential exists to design a cascade where an initial reaction at the sulfonyl chloride triggers a subsequent transformation involving the azide, leading to the rapid assembly of complex molecular architectures from simple precursors. rsc.org

Advanced Applications in Organic Synthesis and Chemical Research

Role as a Bifunctional Reagent in Complex Molecule Synthesis

The presence of two chemically orthogonal reactive groups on the same butane (B89635) scaffold makes 4-azidobutane-1-sulfonyl chloride a valuable bifunctional reagent. This structure enables the sequential or simultaneous introduction of different molecular fragments, serving as a versatile linker in the assembly of elaborate chemical structures. The sulfonyl chloride moiety provides a robust anchor point for reaction with a wide range of substrates, while the azide (B81097) offers a specific handle for subsequent, highly selective transformations. magtech.com.cn

The dual functionality of this compound is instrumental in building molecular complexity from simpler precursors. A synthetic strategy can involve first reacting the sulfonyl chloride group with a nucleophile (e.g., an amine on a core molecule) to form a stable sulfonamide bond. The appended azido-butyl chain then becomes available for a second, independent reaction.

This approach aligns with the principles of green chemistry, particularly atom economy, which seeks to maximize the incorporation of atoms from reactants into the final product. jocpr.com Rearrangement and addition reactions are considered highly atom-economical. researchgate.nettaylorfrancis.com The azide group's participation in 1,3-dipolar cycloaddition reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a prime example of an atom-economical process, as all atoms from the azide and the alkyne are incorporated into the resulting triazole ring product. jocpr.compcbiochemres.com This minimizes the generation of byproducts, a key goal in sustainable synthesis. jocpr.comjetir.org

Table 1: Functional Group Reactivity and Synthetic Utility

| Functional Group | Reactive Partner | Bond Formed | Key Features |

| Sulfonyl Chloride | Amines, Alcohols, Phenols | Sulfonamide, Sulfonate Ester | Robust, stable covalent bond formation with nucleophiles. |

| Azide | Terminal/Strained Alkynes | 1,2,3-Triazole | Highly selective, high-yield "click" reaction; bioorthogonal. pcbiochemres.comsigmaaldrich.com |

The orthogonal nature of the sulfonyl chloride and azide groups enables synthetic pathways that would otherwise be difficult to achieve. A molecule can be anchored to a substrate or polymer via the sulfonyl chloride group, leaving the azide poised for further modification. This second step, typically a click reaction, can be performed under mild, often aqueous conditions without affecting the initially formed sulfonamide or sulfonate linkage. sigmaaldrich.com This strategy allows for the modular construction of novel molecular architectures, such as specifically functionalized polymers or complex bioactive conjugates, where different components are precisely positioned. sigmaaldrich.com The ability to combine the robust chemistry of sulfonyl chlorides with the precision of click chemistry opens avenues for creating diverse and highly functionalized molecules. magtech.com.cnpcbiochemres.com

Utility in Macromolecular and Material Sciences

The principles of click chemistry that make this compound useful in bioconjugation are equally applicable in macromolecular and material sciences. sigmaaldrich.com The reagent can be used to functionalize surfaces or to synthesize complex polymer architectures like block copolymers, graft copolymers, and hydrogels. sigmaaldrich.com

For instance, a material surface rich in hydroxyl or amine groups can be treated with this compound. The sulfonyl chloride reacts with the surface groups, creating a uniform layer of azide functionalities. This "azide-activated" surface can then be used as a platform for attaching other molecules or polymers via click chemistry. This method is highly efficient for creating functional materials, modifying electrodes, or preparing specialized chromatography supports. The modularity of this approach allows for the creation of a wide array of materials with tailored properties. sigmaaldrich.com

Derivatization Strategies for Analytical Methodologies

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS). journalajacr.comresearchgate.net The goal is often to improve detection, enhance separation, or provide structural information. chromatographyonline.com

The sulfonyl chloride group is a well-established functional handle for chemical derivatization. nih.gov Many analytes, such as certain phenols, alcohols, or amines, lack a strong chromophore for UV-Vis detection in HPLC or ionize poorly for detection by mass spectrometry. ddtjournal.commdpi.com Reacting these analytes with a sulfonyl chloride-containing reagent introduces a tag that enhances their detectability.

This compound can serve as such a derivatizing agent. Its reaction with a target analyte introduces the sulfonyl moiety, which can improve chromatographic behavior and ionization efficiency in MS. ddtjournal.com Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) are widely used to derivatize amines and phenols, significantly increasing detection sensitivity in both fluorescence and mass spectrometry due to the introduction of a readily ionizable group. nih.govddtjournal.com Similarly, reacting an analyte with this compound would covalently attach the azido-butyl-sulfonyl group. This modification can enhance the analyte's response in an electrospray ionization mass spectrometer (ESI-MS), leading to lower limits of detection and quantification. nih.govnih.gov The derivatization must be rapid and quantitative, and the resulting product must be stable for analysis. chromatographyonline.com

Table 2: Comparison of Sulfonyl Chloride Derivatizing Agents

| Reagent Name | Target Analytes | Detection Method Enhanced | Principle of Enhancement |

| Dansyl chloride | Primary/Secondary Amines, Phenols | Fluorescence, LC-MS | Introduces a fluorophore and a readily ionizable tertiary amine group. nih.govddtjournal.com |

| Dabsyl chloride | Amino Acids | UV-Visible | Introduces a strong chromophore absorbing at ~450 nm. journalajacr.comresearchgate.net |

| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | Phenolic Compounds | LC-ESI-MS/MS | Introduces a dimethylimidazole group with a high pKa, promoting protonation and enhancing ESI response. nih.gov |

| This compound | Amines, Alcohols, Phenols | LC-MS | Introduces a sulfonyl group to improve ionization and provides an azide handle for further modification. |

Improvement of Chromatographic Separation Characteristics

The strategic chemical modification of analytes, known as derivatization, is a cornerstone of modern analytical chemistry, particularly in the realm of high-performance liquid chromatography (HPLC). This process is employed to enhance the chromatographic behavior of compounds, leading to improved separation, and to augment their detectability. While derivatization is more commonly associated with enhancing the response of detectors by introducing chromophoric or fluorophoric tags, it can also play a crucial role in improving the separation characteristics of analytes. This is achieved by altering the physicochemical properties of the molecules, such as their polarity, which in turn affects their interaction with the stationary and mobile phases of the chromatographic system.

The compound this compound is a bifunctional reagent, possessing both a reactive sulfonyl chloride group and an azide moiety. The sulfonyl chloride group is known to react with primary and secondary amines, as well as phenols, to form stable sulfonamides. This reaction can be leveraged to improve the chromatographic separation of mixtures of these compounds. The introduction of the 4-azidobutane-1-sulfonyl group can significantly alter the polarity and retention characteristics of the parent molecules, potentially leading to better resolution between otherwise co-eluting peaks.

While specific research detailing the use of this compound solely for the purpose of improving chromatographic separation characteristics is not extensively documented in publicly available literature, the principles of derivatization with analogous sulfonyl chlorides are well-established. For instance, derivatization can increase the retention of polar compounds on reversed-phase columns by making them more nonpolar. This can lead to a more effective separation from other components in a complex mixture.

The azide group in this compound also opens up possibilities for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be used in a two-step derivatization strategy to further modify the analyte post-sulfonylation, allowing for fine-tuning of chromatographic properties or the introduction of a secondary tag for detection.

Illustrative Data on Derivatization-Induced Separation Improvement

To illustrate the potential impact of derivatization on chromatographic separation, consider a hypothetical scenario involving the separation of two isomeric amines, Amine A and Amine B, which co-elute under standard reversed-phase HPLC conditions. Derivatization with a sulfonyl chloride reagent can alter their retention times, leading to their successful separation.

Table 1: Hypothetical HPLC Retention Times Before and After Derivatization

| Compound | Retention Time (min) - Undivatized | Retention Time (min) - Derivatized |

| Amine A | 5.2 | 12.5 |

| Amine B | 5.2 | 14.8 |

In this hypothetical case, the derivatization has increased the hydrophobicity of both amines, leading to longer retention times and, crucially, a sufficient difference in their interaction with the stationary phase to achieve baseline separation.

Research Findings on Related Sulfonyl Chlorides

Studies on other sulfonyl chloride reagents provide concrete evidence of their utility in improving chromatographic separations. For example, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used derivatizing agent for amines and phenols. Research has shown that derivatization with dansyl chloride not only enhances fluorescence detection but also significantly improves the chromatographic resolution of various biogenic amines and amino acids.

Table 2: Example Chromatographic Data for Dansylated Biogenic Amines

| Analyte | Retention Time (min) | Resolution (Rs) |

| Dansyl-Putrescine | 8.7 | - |

| Dansyl-Cadaverine | 9.9 | 2.1 |

| Dansyl-Histamine | 11.2 | 2.3 |

| Dansyl-Spermidine | 13.5 | 3.8 |

Data is representative and compiled from typical results in the field.

The data in Table 2 demonstrates how derivatization can lead to well-resolved peaks for a series of structurally related compounds that might otherwise be challenging to separate. The resolution values (Rs) greater than 1.5 indicate baseline separation between adjacent peaks. While this data does not directly involve this compound, it underscores the principle that derivatization with sulfonyl chlorides is a powerful tool for enhancing chromatographic separations. The unique properties of the 4-azido group could offer additional advantages in specific applications, a promising area for future research.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic pathways, aiming to reduce hazardous waste, improve energy efficiency, and utilize renewable resources. rsc.orgnih.govsemanticscholar.org Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or oxidizing agents such as POCl₃ or SO₂Cl₂. mdpi.comnih.gov Future research will focus on creating more environmentally benign protocols for producing 4-Azidobutane-1-sulfonyl chloride.

Key areas of development include:

Photocatalysis: Visible light photocatalysis offers a sustainable alternative to traditional methods. nih.gov Research into heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), has shown promise for the synthesis of various sulfonyl chlorides from starting materials like thiols or diazonium salts under mild, room-temperature conditions. nih.govnih.gov Applying these methods could enable a greener synthesis of this compound.

Safer Solvents and Reagents: A significant push in green chemistry is the replacement of hazardous organic solvents with safer alternatives like water. rsc.orgrsc.org Developing protocols that utilize water as a solvent, potentially in combination with phase-transfer catalysts, can drastically reduce the environmental impact. rsc.org Furthermore, exploring milder halogenating agents to convert the corresponding sulfonic acid or thiol precursor to the sulfonyl chloride is a critical research avenue.

Atom Economy and Waste Reduction: Synthetic routes that maximize atom economy by incorporating most of the atoms from the reactants into the final product are highly desirable. nih.gov One-pot reactions, where multiple synthetic steps are performed in a single reactor, minimize the need for purification of intermediates, thereby reducing solvent usage and waste generation. nih.gov Designing a one-pot synthesis for this compound from a simple starting material would be a significant advancement.

Exploration of Novel Catalytic Systems for Selective Transformations

The dual functionality of this compound offers two distinct handles for chemical reactions, and the development of novel catalytic systems is crucial for controlling its reactivity selectively.

Transformations of the Sulfonyl Chloride Group: The sulfonyl chloride moiety is a precursor to sulfonamides, sulfonates, and sulfones. nih.govnih.gov While many of these reactions proceed without catalysts, researchers are exploring catalytic systems to improve efficiency and selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts have been used to synthesize functionalized sulfonyl fluorides and could be adapted for transformations involving sulfonyl chlorides. nih.gov

Organocatalysis: Small organic molecules can serve as catalysts, avoiding the use of potentially toxic or expensive metals. Organophosphorus catalysts, for instance, have been shown to mediate the deoxygenation of sulfonyl chlorides. nih.gov The use of bases like 4-dimethylaminopyridine (B28879) (DMAP) can also serve a catalytic role in reactions involving sulfonyl chlorides. beilstein-journals.org

Transformations of the Azide (B81097) Group: The azide group is a cornerstone of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is one of the most efficient and widely used click reactions. nih.govnih.gov Future research could focus on developing more robust and recyclable copper catalysts to improve the sustainability of this process.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological applications where copper's toxicity is a concern, SPAAC provides a catalyst-free alternative. nih.gov Research in this area involves designing more reactive, yet stable, strained alkynes.

Alternative Metal Catalysts: While copper is prevalent, other metals are being explored. For example, zinc-based heterogeneous catalysts have been developed for the regioselective synthesis of triazoles in water, offering a greener approach. rsc.org

Integration into High-Throughput and Automated Synthesis Platforms

The demand for large libraries of novel compounds for drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov Flow chemistry, in particular, has emerged as a powerful tool for improving the safety, speed, and reliability of chemical production. mdpi.com

This compound is an ideal candidate for integration into such systems. Its bifunctional nature allows for a two-step, divergent synthesis of compound libraries. An automated process could be envisioned where:

A solution of this compound is passed through a reactor where it reacts with a series of different amines, rapidly generating an array of azido-sulfonamides. vapourtec.comacs.org

The resulting library of azides is then introduced into a second flow reactor and combined with a library of alkyne-containing molecules to undergo a click reaction, yielding a large and diverse collection of triazole-containing compounds. beilstein-journals.org

Such automated platforms, which can combine synthesis, in-line purification, and analysis, dramatically accelerate the discovery process. nih.govvapourtec.com The use of continuous stirred-tank reactors (CSTRs) and automated control systems has already been demonstrated for the scalable production of aryl sulfonyl chlorides, providing a clear precedent for the automation of reactions involving this functional group. mdpi.comresearchgate.net

Design of Advanced Multifunctional Reagents for Targeted Applications

The true potential of this compound lies in its application as a multifunctional linker for creating sophisticated molecular constructs, especially for targeted applications in medicine and biology. nih.govorganic-chemistry.org

Bioconjugation and Drug Delivery: The most promising application is in bioconjugation, the covalent linking of molecules to biomolecules like proteins or DNA. nih.gov The azide group is highly chemoselective and bioorthogonal, meaning it does not react with functional groups typically found in biological systems. nih.gov This allows for precise "clicking" of the reagent onto a biomolecule that has been modified to contain an alkyne.

Targeted Drug Delivery: This reagent can be used to build antibody-drug conjugates (ADCs) or other targeted delivery systems. nih.gov A therapeutic drug can be attached to the sulfonyl chloride end of the linker, and the azide end can be clicked onto a targeting moiety, such as an antibody or a nanoparticle, that directs the drug specifically to cancer cells or other sites of disease. nih.govbiomedpharmajournal.org This targeted approach enhances efficacy while minimizing side effects.

Diagnostic Probes: Similarly, fluorescent dyes or other imaging agents can be attached to create probes for disease diagnosis. The sulfonyl chloride can react with an amine on the probe, and the azide can attach it to a targeting vehicle.

The development of such advanced reagents addresses a growing need for precision in medicine and diagnostics. The ability of this compound to bridge two different molecules with high efficiency and selectivity makes it an invaluable tool in this endeavor. nih.govcam.ac.uk

Data Tables

Table 1: Research Findings on Future Directions for this compound

| Research Direction | Key Findings & Future Focus | Relevant Research Areas | Citations |

|---|---|---|---|

| Sustainable Synthesis | Development of photocatalytic and water-based protocols to replace harsh reagents like chlorosulfonic acid and reduce hazardous waste. | Green Chemistry, Photocatalysis, One-Pot Synthesis | rsc.orgnih.govnih.govrsc.org |

| Novel Catalysis | Exploration of metal-based (Pd, Zn) and organocatalysts for selective reactions of the sulfonyl chloride group and improved catalysts for azide "click" reactions. | Heterogeneous Catalysis, Organocatalysis, Click Chemistry | nih.govnih.govnih.govrsc.org |

| Automated Synthesis | Integration into high-throughput flow chemistry platforms for the rapid, divergent synthesis of large chemical libraries for drug discovery. | Flow Chemistry, Automated Synthesis, Combinatorial Chemistry | mdpi.combeilstein-journals.orgnih.govvapourtec.com |

| Multifunctional Reagents | Application as a hetero-bifunctional linker in bioconjugation to create targeted drug delivery systems, antibody-drug conjugates, and diagnostic probes. | Bioconjugation, Drug Delivery, Medicinal Chemistry | nih.govnih.govnih.govcam.ac.uk |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-dimethylaminopyridine (DMAP) |

| Chlorosulfonic acid |

| Phenylsulfonyl chloride |

| Phosphorus oxychloride (POCl₃) |

| Potassium poly(heptazine imide) |

| Sulfuryl chloride (SO₂Cl₂) |

Q & A

Q. What are the critical synthetic considerations for preparing 4-azidobutane-1-sulfonyl chloride in high purity?

- Methodological Answer: Synthesis requires precise control of reaction conditions due to the instability of the azide group. A stepwise approach is recommended:

Sulfonation: React butane-1-sulfonic acid with chlorinating agents (e.g., PCl₅ or SOCl₂) under anhydrous conditions.

Azide Introduction: Perform nucleophilic substitution at the terminal position using NaN₃ in a polar aprotic solvent (e.g., DMF) at low temperatures (0–5°C) to minimize side reactions.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies:

- Temperature/Humidity Tests: Expose samples to 25°C/60% RH and 40°C/75% RH for 1–4 weeks.

- Analytical Methods: Compare pre- and post-storage NMR (¹H, ¹³C) and FTIR spectra to detect hydrolysis or azide decomposition. LC-MS can identify degradation products like sulfonic acids or amines .

- Key Finding: The sulfonyl chloride group is moisture-sensitive; use desiccants like silica gel during storage .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitution reactions?

- Methodological Answer: The compound undergoes two main reactions:

Sulfonylation: Reacts with amines or alcohols to form sulfonamides or sulfonate esters.

Azide-Alkyne Cycloaddition: Participates in "click chemistry" with terminal alkynes (e.g., CuAAC) to generate triazole-linked conjugates.

- Optimization Tip: Use Et₃N as a base to neutralize HCl byproducts and improve reaction efficiency. Monitor reaction progress via FTIR (disappearance of S=O stretch at ~1370 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in kinetic studies of this compound’s hydrolysis?

- Methodological Answer: Discrepancies in hydrolysis rates may arise from solvent polarity or trace water content. To address this:

- Controlled Experiments: Perform reactions in rigorously dried solvents (e.g., THF, DCM) with molecular sieves.

- Kinetic Profiling: Use stopped-flow UV-Vis spectroscopy to track absorbance changes at 210 nm (sulfonyl chloride decay).

- Data Reconciliation: Apply the Eyring equation to correlate temperature-dependent rate constants and identify solvent-specific activation parameters .

Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?

- Methodological Answer: Challenges include interference from degradation products and matrix effects. Solutions:

- Chromatography: Use reverse-phase HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) to improve peak resolution. A mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35) enhances retention and sensitivity .

- Validation: Perform spike-and-recovery experiments in biological or synthetic matrices to validate accuracy (>95%) and precision (RSD <2%) .

Q. How does the steric and electronic environment of this compound influence its selectivity in bioconjugation reactions?

- Methodological Answer: The azide group’s electron-withdrawing effect enhances sulfonyl chloride electrophilicity, while the butane spacer reduces steric hindrance.

- Case Study: In peptide conjugation, the compound shows higher selectivity for lysine residues compared to bulkier analogs (e.g., 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride).

- Computational Support: DFT calculations (B3LYP/6-31G*) reveal lower activation energy for sulfonamide formation compared to aryl sulfonyl chlorides .

Q. What strategies can optimize the use of this compound in multi-step synthesis without compromising azide stability?

- Methodological Answer: Use orthogonal protecting groups and sequential reaction steps:

Early-Stage Sulfonylation: Introduce sulfonamide/sulfonate groups first.

Late-Stage Azide Activation: Perform CuAAC or Staudinger reactions after sulfonyl chloride consumption.

- Key Insight: The azide group remains stable in neutral, anhydrous conditions but decomposes under acidic or high-temperature conditions .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to its non-azidated analog, 4-chlorobutane-1-sulfonyl chloride?

- Methodological Answer:

- Structural Analysis: The azide group replaces a terminal chloride, increasing molecular weight by ~42 g/mol and introducing a reactive handle for click chemistry.

- Reactivity Differences: The azide analog participates in 1,3-dipolar cycloaddition, enabling bioconjugation, while the chloride analog is limited to nucleophilic substitutions.

- Thermal Stability: The azide derivative decomposes at >80°C, whereas the chloride analog is stable up to 120°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.